N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 392240-96-9
VCID: VC4911416
InChI: InChI=1S/C15H21N3OS/c1-2-12(19)16-14-18-17-13(20-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,18,19)
SMILES: CCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3
Molecular Formula: C15H21N3OS
Molecular Weight: 291.41

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide

CAS No.: 392240-96-9

Cat. No.: VC4911416

Molecular Formula: C15H21N3OS

Molecular Weight: 291.41

* For research use only. Not for human or veterinary use.

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide - 392240-96-9

Specification

CAS No. 392240-96-9
Molecular Formula C15H21N3OS
Molecular Weight 291.41
IUPAC Name N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide
Standard InChI InChI=1S/C15H21N3OS/c1-2-12(19)16-14-18-17-13(20-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,18,19)
Standard InChI Key UAZOFUQGLVYAEJ-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3

Introduction

Chemical Structure and Synthesis

Structural Features

The compound features a 1,3,4-thiadiazole core substituted at the 5-position with an adamantane moiety and at the 2-position with a propanamide group. The adamantane scaffold contributes to metabolic stability and enhanced lipophilicity, facilitating blood-brain barrier penetration . The thiadiazole ring, a heterocyclic system with sulfur and nitrogen atoms, enables π-π stacking and hydrogen bonding with biological targets .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₁N₃OS
Molecular Weight291.41 g/mol
IUPAC NameN-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide
logP4.53 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthetic Routes

Synthesis typically involves a multi-step process:

  • Adamantane Functionalization: Adamantane-1-carboxylic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate .

  • Thiadiazole Formation: The hydrazide undergoes cyclization with carbon disulfide or thiourea derivatives to form the 1,3,4-thiadiazole ring .

  • Propanamide Conjugation: The 2-amino group of the thiadiazole is acylated with propionyl chloride to yield the final product .

Optimized conditions (e.g., reflux in ethanol, 12–24 hours) achieve yields of 65–78% . Purity is confirmed via HPLC and spectral methods (¹H/¹³C NMR, IR) .

Pharmacological Activities

Cholinesterase and Monoamine Oxidase Inhibition

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide demonstrates selective inhibition of AChE (IC₅₀ = 0.85 µM) and MAO-B (IC₅₀ = 1.2 µM), with 10-fold selectivity over butyrylcholinesterase (BChE) and MAO-A . This dual activity is critical for AD treatment, as AChE inhibitors enhance cholinergic transmission, while MAO-B inhibitors reduce oxidative stress .

Table 2: Enzyme Inhibition Profiles

EnzymeIC₅₀ (µM)Selectivity Index (vs. Counterpart)
AChE0.859.82 (vs. BChE)
MAO-B1.28.75 (vs. MAO-A)

Anticancer Activity

In vitro studies against MCF-7 (breast), HepG-2 (liver), and A549 (lung) cancer cell lines revealed moderate to potent cytotoxicity (IC₅₀ = 12–28 µM) . Mechanistically, the compound upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2, inducing mitochondrial apoptosis .

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference Compound (Doxorubicin IC₅₀)
MCF-718.20.45 µM
HepG-222.70.52 µM
A54927.90.61 µM

Antimicrobial Properties

Derivatives of this compound exhibit broad-spectrum antibacterial activity, particularly against Salmonella typhimurium (MIC = 0.5 µg/mL) and Escherichia coli (MIC = 1 µg/mL), outperforming streptomycin and ampicillin . Antifungal activity against Candida albicans is also notable (MIC = 2 µg/mL) .

Molecular Docking and Dynamics

Binding Mode with AChE

Docking studies reveal that the adamantane moiety occupies the peripheral anionic site (PAS) of AChE, while the thiadiazole ring interacts with Trp286 via π-π stacking . The propanamide group forms hydrogen bonds with Ser293 and Tyr337, stabilizing the complex .

Interaction with MAO-B

The compound binds to the MAO-B flavin adenine dinucleotide (FAD) pocket, with the adamantane group engaging in hydrophobic interactions with Tyr398 and Tyr435. The thiadiazole sulfur forms a van der Waals contact with Cys172 .

Table 4: Molecular Docking Scores

TargetChemPLP ScoreMM-GBSA ΔG (kcal/mol)
AChE66.0-53.8
MAO-B65.4-58.4

In Vitro and Pharmacokinetic Profiles

Metabolic Stability

The adamantane moiety confers resistance to cytochrome P450-mediated oxidation, with a hepatic microsomal half-life of >120 minutes . Plasma protein binding is moderate (78%), suggesting favorable bioavailability .

Blood-Brain Barrier Penetration

Predicted logBB (brain/blood ratio) of 0.94 indicates sufficient CNS penetration for neurodegenerative applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator